

The Versatile Bifunctional Nature of Fmoc-NH-PEG4-CH2COOH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-NH-PEG4-CH2COOH*

Cat. No.: *B607502*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule that has become an indispensable tool in the fields of bioconjugation, drug delivery, and peptide synthesis. Its unique chemical architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, allows for the precise and sequential conjugation of a wide variety of molecules. This guide provides an in-depth exploration of the core attributes of **Fmoc-NH-PEG4-CH2COOH**, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Data Presentation

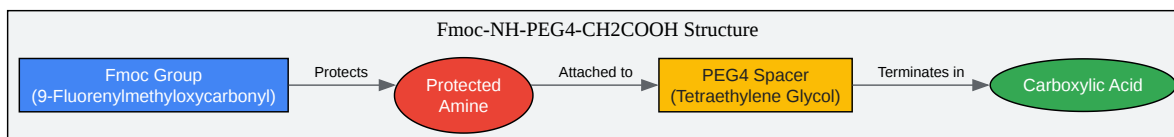
The utility of **Fmoc-NH-PEG4-CH2COOH** stems from its well-defined chemical and physical properties. The following tables summarize key quantitative data for this versatile linker.

Identifier	Value	Source
CAS Number	437655-95-3	[1] [2] [3]
Molecular Formula	C25H31NO8	[1] [2]
Molecular Weight	473.5 g/mol	
Purity	Typically ≥95% - 98%	

Physical and Chemical Properties	Value	Source
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in DMF, DMSO, and other common organic solvents	
Storage Conditions	-20°C, under an inert atmosphere	

The Bifunctional Architecture: A Triad of Functionality

The power of **Fmoc-NH-PEG4-CH₂COOH** lies in its three distinct functional components, each playing a crucial role in its application.



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Caption: Functional components of the **Fmoc-NH-PEG4-CH₂COOH** molecule.

- **Fmoc-Protected Amine:** The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be selectively and cleanly removed using a mild base, typically a solution of piperidine in an organic solvent. This orthogonality is fundamental to its use in multi-step synthetic strategies.
- **PEG4 Spacer:** The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the molecules it modifies. It enhances aqueous solubility,

reduces aggregation, and can minimize steric hindrance between conjugated molecules. In biological systems, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.

- **Carboxylic Acid:** The C-terminus features a carboxylic acid group. This functional group can be readily activated using standard carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on target molecules like proteins, peptides, or functionalized surfaces.

Key Applications and Experimental Protocols

The bifunctional nature of **Fmoc-NH-PEG4-CH₂COOH** makes it a versatile tool for a range of applications.

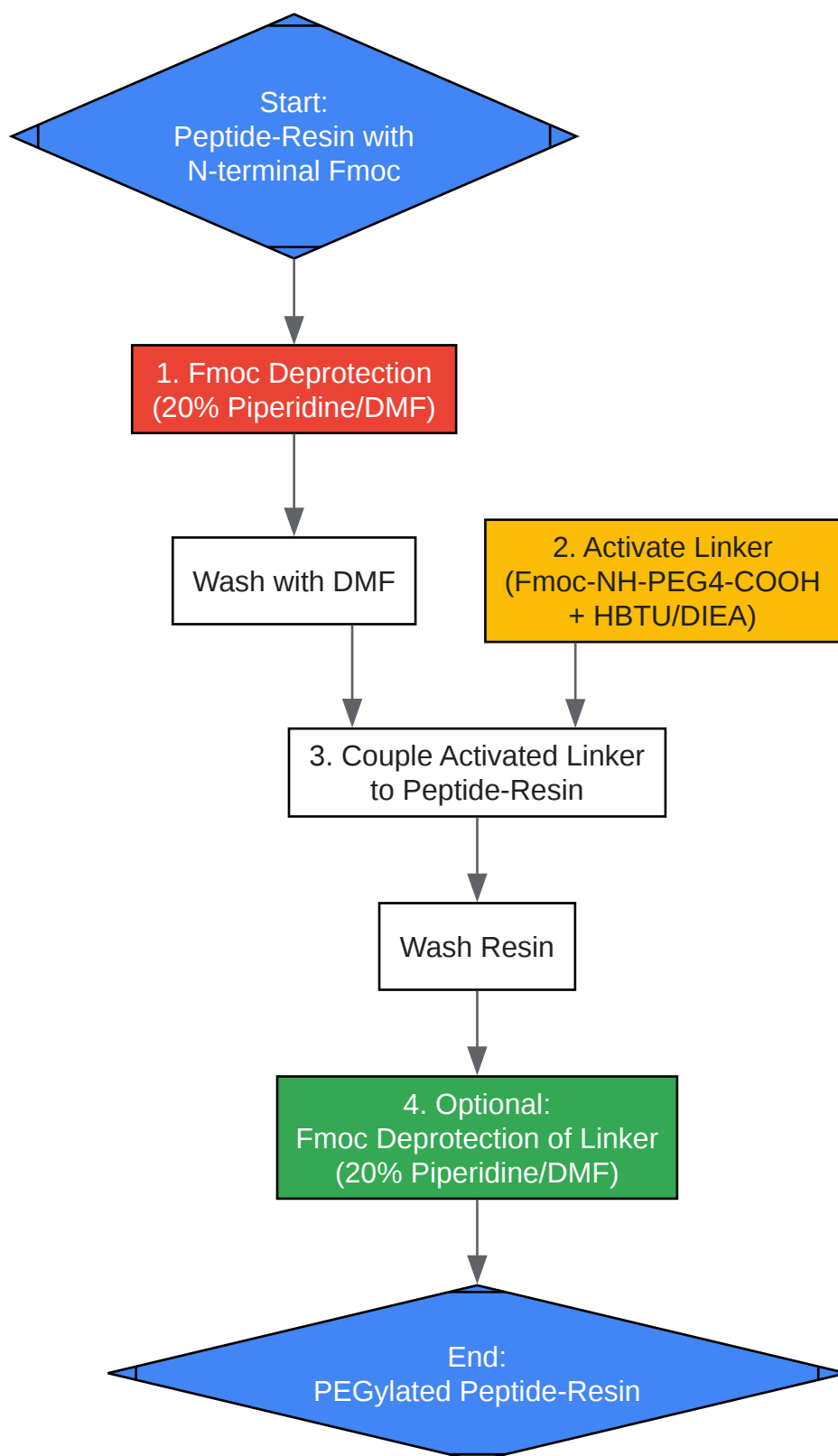
Solid-Phase Peptide Synthesis (SPPS)

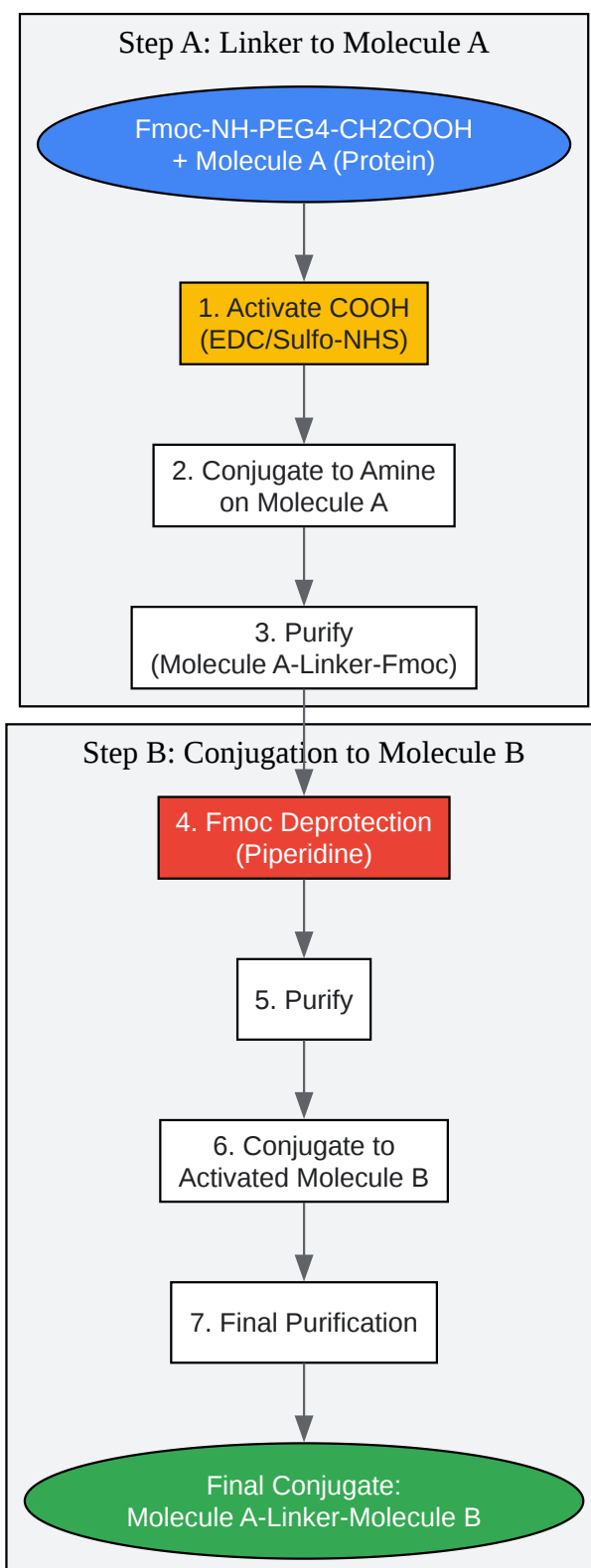
In SPPS, this linker can be used to introduce a hydrophilic spacer at the N-terminus of a peptide or to provide a site for further conjugation after peptide synthesis is complete.

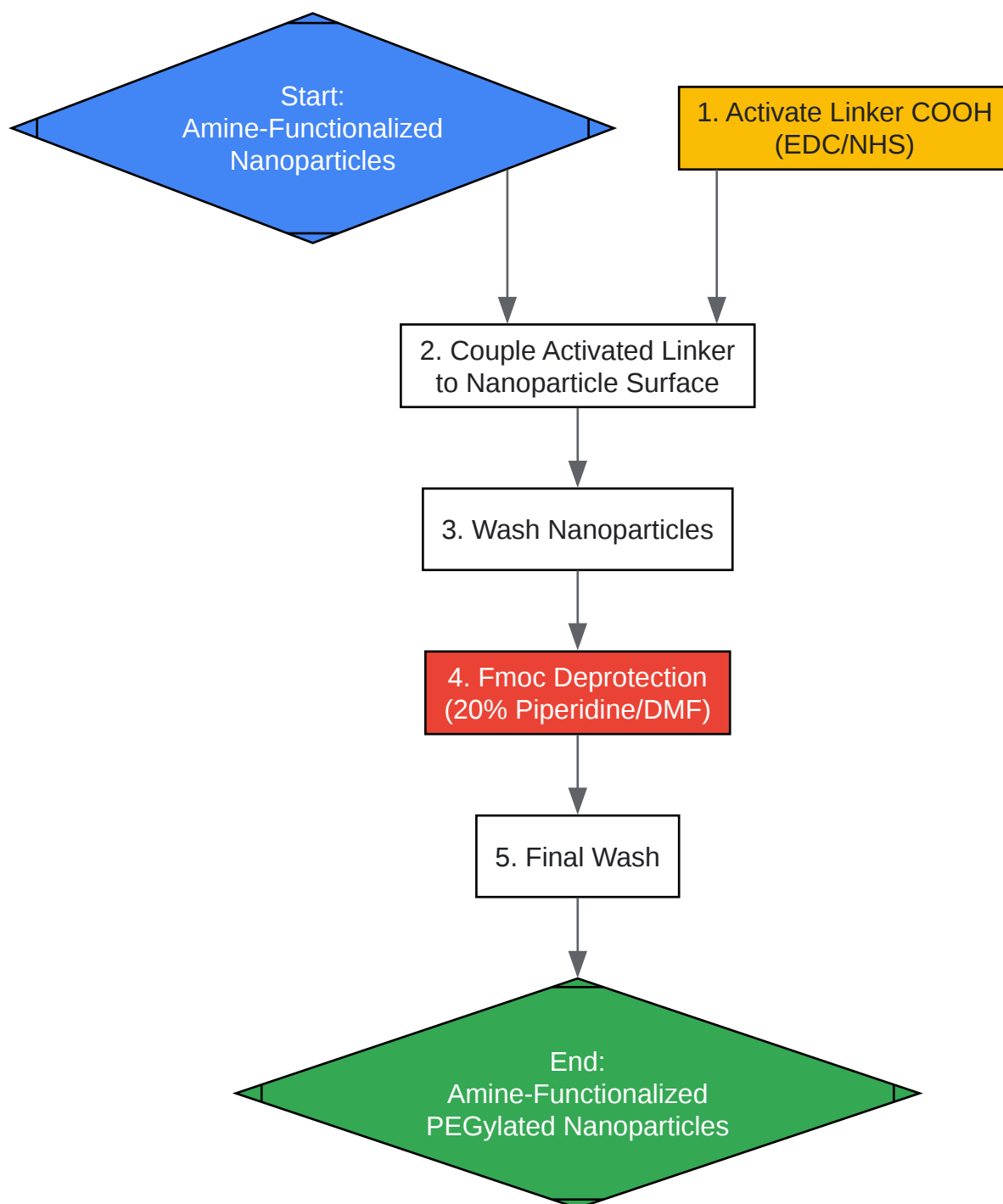
Experimental Protocol: N-terminal Modification of a Resin-Bound Peptide

- **Resin Preparation:** Swell the peptide-bound resin in N,N-Dimethylformamide (DMF).
- **Fmoc Deprotection of the Peptide:** Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes at room temperature. Repeat this step. Wash the resin thoroughly with DMF.
- **Activation of **Fmoc-NH-PEG4-CH₂COOH**:** In a separate vessel, dissolve **Fmoc-NH-PEG4-CH₂COOH** (1.5 equivalents relative to the resin loading), a coupling reagent like HBTU (1.5 equivalents), and a base like N,N-Diisopropylethylamine (DIEA) (2 equivalents) in DMF.
- **Coupling:** Add the activated linker solution to the deprotected peptide-resin and agitate for 2 hours at room temperature.
- **Washing:** Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

- Optional Fmoc Deprotection of the Linker: The Fmoc group on the newly attached PEG linker can be removed using 20% piperidine in DMF to expose a primary amine for further modification.







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